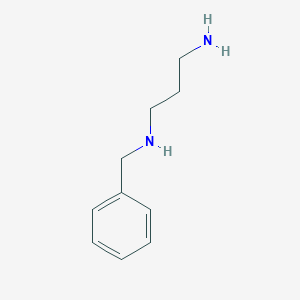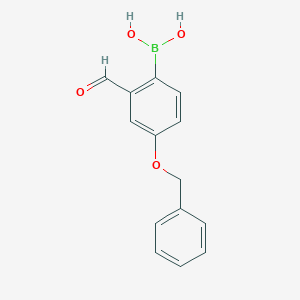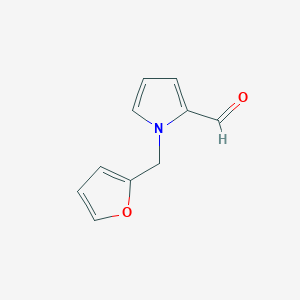
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde is a chemical compound with the CAS Number: 13788-32-4 . It has a molecular weight of 175.19 and is typically stored at 0-8°C . It is a brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-furylmethyl)-1H-pyrrole-2-carbaldehyde . The InChI code for this compound is 1S/C10H9NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 .Physical And Chemical Properties Analysis
The compound is a brown liquid . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets
The compound has been used in the coordination of paramagnetic transition metal ions, leading to the creation of a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, which is significant in the field of magnetism and materials science (Giannopoulos et al., 2014).
Reaction of 1-(het)aryl-3-bromoprop-2-ynones with Furans
This research demonstrates the reactivity of 1-(het)aryl-3-bromoprop-2-ynones with 2-(2-furyl)pyrrole, leading to cross-coupling products. This study is valuable in the context of organic synthesis and the development of new chemical reactions (Tomilin et al., 2018).
Synthetic and Structural Aspects of Semicarbazato Complexes of Oxotungsten(VI)
The compound has been utilized in forming Schiff bases with various aldehydes and ketones. These bases, upon reaction with tungsten oxotetrachloride, yield addition products significant in the study of molecular structure and bonding (Kanoongo et al., 1990).
Synthetic Utility of 2-Furylmethylene-2,3,4,9-Tetrahydrocarbazol-1-Ones
This study showcases the compound's utility in preparing various heteroannulated carbazoles, important in the field of pharmaceuticals and organic chemistry (Sridharan & Prasad, 2011).
Determination of the Chemical Structure of Novel Colored 1H-Pyrrol-3(2H)-One Derivatives
The compound has been identified as a key component in Maillard reaction products, which are significant in food chemistry and the understanding of complex chemical reactions (Hofmann, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBJPTHZYBWJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336196 | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
13788-32-4 | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



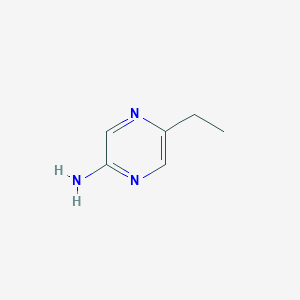
![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)



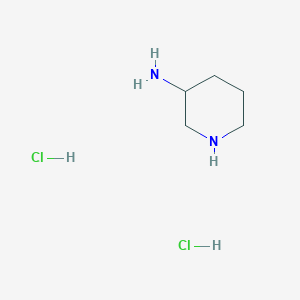
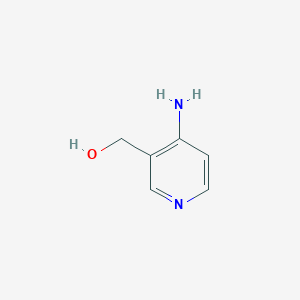
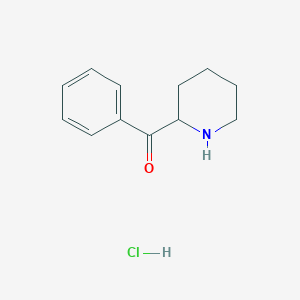
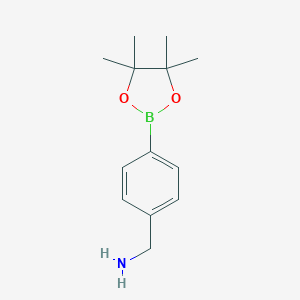


![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)
